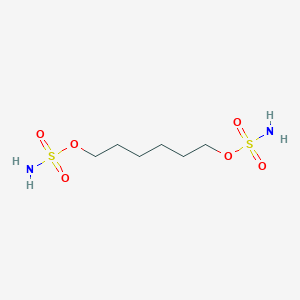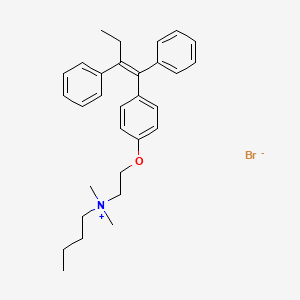
Tamoxifen butyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamoxifen Butyl Bromide is a derivative of Tamoxifen, a well-known selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer. This compound is synthesized to enhance the pharmacological properties of Tamoxifen, potentially offering improved efficacy and reduced side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tamoxifen Butyl Bromide typically involves the bromination of Tamoxifen. The process begins with the preparation of Tamoxifen, which is synthesized through the McMurry coupling reaction. This reaction involves the coupling of diphenylacetylene with a suitable halide under the influence of a titanium-based catalyst. The resulting Tamoxifen is then subjected to bromination using butyl bromide in the presence of a suitable base, such as potassium carbonate, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: Tamoxifen Butyl Bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction Reactions: this compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products:
Substitution Reactions: Substituted derivatives of this compound.
Oxidation Reactions: Oxidized derivatives, including ketones and aldehydes.
Reduction Reactions: Reduced derivatives, including alcohols and amines.
Scientific Research Applications
Tamoxifen Butyl Bromide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and its potential as a tool for modulating estrogen receptor activity.
Medicine: Investigated for its potential use in the treatment of breast cancer and other estrogen receptor-positive cancers.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Tamoxifen Butyl Bromide exerts its effects by competitively inhibiting the binding of estrogen to its receptor. This inhibition leads to a decrease in the expression of estrogen-responsive genes, ultimately reducing the proliferation of estrogen receptor-positive cancer cells. The compound also modulates the activity of various signaling pathways, including the PI3K-AKT and MAPK pathways, which are involved in cell growth and survival .
Comparison with Similar Compounds
Tamoxifen: The parent compound, widely used in the treatment of breast cancer.
Raloxifene: Another selective estrogen receptor modulator with similar pharmacological properties.
Clomiphene: A compound with both estrogen agonist and antagonist properties, used in the treatment of infertility.
Uniqueness: Tamoxifen Butyl Bromide is unique due to its enhanced pharmacological properties compared to Tamoxifen. The addition of the butyl bromide group improves its binding affinity to the estrogen receptor and potentially reduces side effects. This makes it a promising candidate for further research and development in the field of oncology .
Properties
Molecular Formula |
C30H38BrNO |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
butyl-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C30H38NO.BrH/c1-5-7-22-31(3,4)23-24-32-28-20-18-27(19-21-28)30(26-16-12-9-13-17-26)29(6-2)25-14-10-8-11-15-25;/h8-21H,5-7,22-24H2,1-4H3;1H/q+1;/p-1/b30-29-; |
InChI Key |
XHYMZYZWHWNTMN-DHKWPOFJSA-M |
Isomeric SMILES |
CCCC[N+](C)(C)CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=CC=C2)/C3=CC=CC=C3.[Br-] |
Canonical SMILES |
CCCC[N+](C)(C)CCOC1=CC=C(C=C1)C(=C(CC)C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


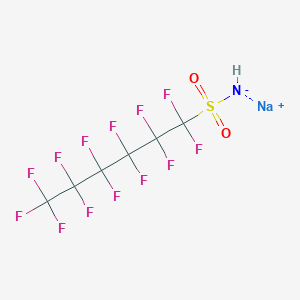
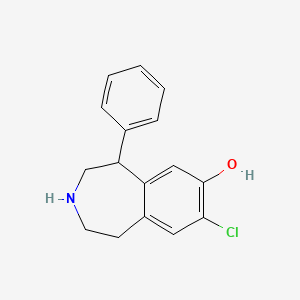
![(1S,14R,15R)-25-(2-methylpropyl)-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaen-20-ol](/img/structure/B10853314.png)
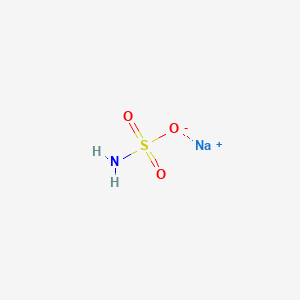
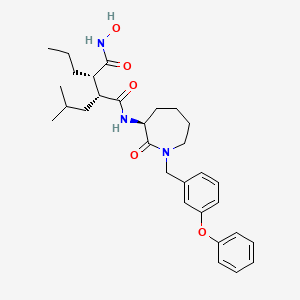
![2-[(1S,3R,9S,11R,14S)-9-[3-(diaminomethylideneamino)propyl]-4,7,10,18-tetraoxo-2,5,8,19-tetrazatricyclo[9.6.2.014,19]nonadecan-3-yl]acetic acid](/img/structure/B10853345.png)
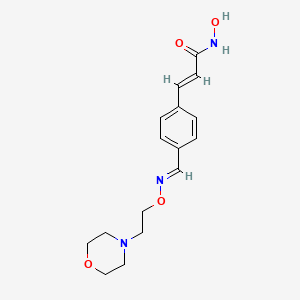
![[3-(3-hydroxybenzoyl)phenyl] sulfamate](/img/structure/B10853355.png)
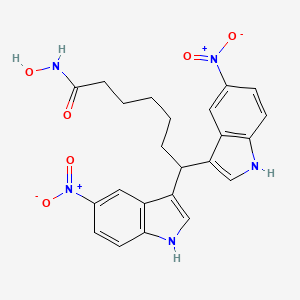
![Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2](/img/structure/B10853368.png)
![(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-5-hydroxy-2,3-dihydro-1H-indol-2-one](/img/structure/B10853369.png)
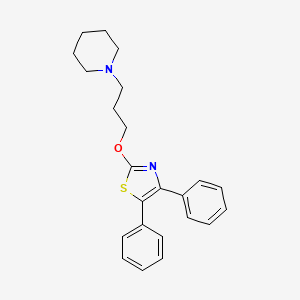
![[3-(4-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853379.png)
